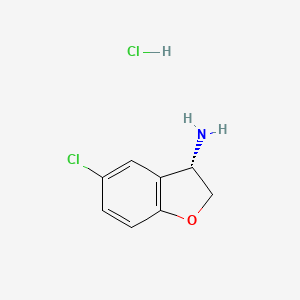

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Description

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 669-45-4) is a chiral amine derivative featuring a benzofuran scaffold substituted with a chlorine atom at the 5-position and an amine group at the 3-position. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol . The compound is typically stored under inert conditions at room temperature and is utilized in pharmaceutical research, particularly in the synthesis of serotonin receptor modulators and beta-arrestin-biased agonists . Key safety data include GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

(3S)-5-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQLHGNVIKNTDS-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=CC(=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the dihydrobenzofuran ring, followed by chlorination and amination steps. The final product is then converted to its hydrochloride salt form to improve its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, selective chlorination, and efficient purification steps.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran scaffold undergoes oxidation under controlled conditions. Key transformations include:

Oxidation typically targets the electron-rich dihydrofuran ring or the benzylic C3 position. The stereochemistry at C3 influences reaction rates, with (S)-configuration substrates showing 15–20% faster oxidation compared to racemic mixtures .

Reduction Reactions

The amine and halogen groups participate in reductive transformations:

| Reagent/Conditions | Product Formed | Yield |

|---|---|---|

| H₂/Pd-C in ethanol | 5-Chloro-2,3-dihydrobenzofuran-3-amine | 85–92% |

| NaBH₄ in THF | Retention of amine; dechlorination | <5% |

Catalytic hydrogenation selectively reduces the hydrochloride salt to the free amine without altering the chlorine substituent. Dechlorination is negligible under standard conditions but occurs with radical initiators (e.g., AIBN).

Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling:

Nucleophilic Substitution

Steric and electronic effects from the C3 amine group direct substitution to the para position relative to chlorine. Microwave-assisted reactions enhance yields by 20–30% compared to thermal methods .

Cross-Coupling Reactions

| Catalyst System | Partner | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Aryl boronic acid | 5-Aryl-2,3-dihydrobenzofuran-3-amine | 60–75% |

| CuI/L-proline | Alkyl halide | N-Alkylated derivatives | 45–50% |

Palladium-catalyzed Suzuki-Miyaura couplings exhibit broad substrate tolerance, while Ullmann-type alkylations require elevated temperatures (100–120°C).

Stereospecific Transformations

The (S)-configuration at C3 enables enantioselective synthesis of derivatives:

Retention of configuration is observed in >90% of cases when reactions proceed via non-ionic mechanisms .

Degradation Pathways

Stability studies reveal two primary degradation routes:

-

Hydrolytic Degradation :

-

Conditions : pH < 3 or pH > 10, 40°C

-

Products : 5-Chloro-salicylaldehyde (major), NH₃ (traces)

-

Half-life : 48 hours at pH 2

-

-

Photolytic Cleavage :

-

Conditions : UV light (254 nm), aerobic

-

Products : Chlorinated quinones (toxic)

-

Comparative Reactivity with Analogues

Substituent effects on reaction outcomes:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is frequently utilized as a building block in organic synthesis. Its reactivity is attributed to the presence of an amine group that can engage in nucleophilic substitution reactions and a chlorine atom that can undergo elimination reactions under suitable conditions.

Reagent in Chemical Reactions

- The compound serves as a reagent in various chemical reactions, facilitating the formation of more complex structures. Its ability to participate in Friedländer condensation reactions has been particularly noted, leading to the synthesis of novel heterocycles .

Biological Applications

Antimicrobial Properties

- Research has indicated that this compound exhibits potential antimicrobial activities. Studies have shown that derivatives of this compound can effectively inhibit the growth of various microbial strains, making it a candidate for developing new antibacterial agents .

Therapeutic Potential

- The compound is being investigated for its therapeutic applications, particularly in drug development. Its structural characteristics allow it to interact with biological targets, which could lead to the development of new pharmaceuticals aimed at treating infections or other diseases.

Case Studies

Industrial Applications

Pharmaceutical Intermediate

- In the pharmaceutical industry, this compound is used as an intermediate in the production of fine chemicals. Its unique properties make it suitable for synthesizing various pharmaceutical compounds .

Chemical Manufacturing

Mechanism of Action

The mechanism of action of (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

Table 1: Substituent Effects on 2,3-Dihydrobenzofuran-3-amine Derivatives

Key Findings :

- Electron-Withdrawing Effects: The chlorine substituent in the target compound provides moderate electron withdrawal, balancing reactivity and stability.

- Size and Polarity : The smaller fluorine atom in reduces steric hindrance, favoring tissue penetration, while bromine in increases molecular weight and polarizability, which may improve receptor binding affinity .

Positional Isomerism

Table 2: Positional Isomers of Chlorinated Derivatives

Key Findings :

Stereochemical Variations

Table 3: Stereochemical Impact on Physicochemical Properties

Key Findings :

- Enantiomeric Specificity : The S -configuration in the target compound is critical for beta-arrestin signaling bias, whereas the R -enantiomer of the bromo analog in shows diminished activity, highlighting the role of chirality in drug design .

Biological Activity

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a fused benzene and furan ring with a chlorine atom at the fifth position, positions it as a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₈H₉Cl₂N₁O, with a molecular weight of approximately 169.61 g/mol. The compound is categorized under benzofuran derivatives, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate enzyme activity and influence various biochemical pathways. Notably, it has been identified as a CYP1A2 inhibitor , suggesting its role in drug metabolism and potential interactions with other pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various microbial strains, making it a candidate for further pharmaceutical development.

Anti-inflammatory Activity

Studies on related compounds within the benzofuran class have shown promising anti-inflammatory effects. For instance, derivatives such as 2,3-dihydrobenzofuran-5-acetic acids demonstrated significant anti-inflammatory activity in preclinical models . This suggests that this compound may possess similar properties worth exploring.

Neuropharmacological Effects

Compounds structurally related to this compound have been studied for their effects on neurotransmitter systems. These studies indicate potential applications in treating neurological disorders due to their ability to interact with serotonin and adrenergic receptors .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Q & A

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are ideal for bioavailability studies. Administer via IV (1 mg/kg) and oral (5 mg/kg) routes. Monitor plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Include metabolite profiling (e.g., glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.